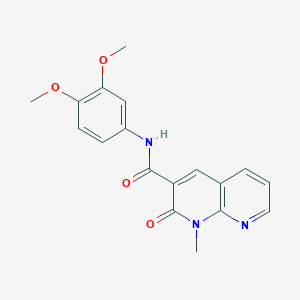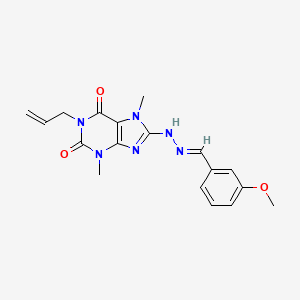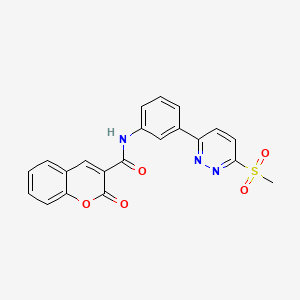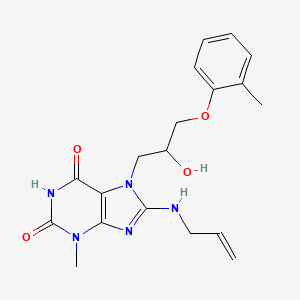
N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions . The synthesis process often involves multiple steps and requires precise control over reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds often involves analysis techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of the 3D arrangement of atoms in the molecule and the nature of chemical bonds .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. These could include reactions at the carboxamide group, the dimethoxyphenyl group, or the naphthyridine core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Anticancer Potential
N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds exhibit potent cytotoxic effects, with some derivatives showing IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Certain derivatives have demonstrated curative effects against colon tumors in mice at low doses, indicating their potential as anticancer agents (Deady et al., 2003).
Antimicrobial Properties
Carboxamide derivatives of 1,8-naphthyridine, including compounds similar to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antimicrobial activities. These compounds have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents (Santilli et al., 1975).
Radiosensitization and Bioreductive Activation
Studies on nitrothiophene derivatives with structural similarities to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have revealed their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds could enhance the effectiveness of radiotherapy in cancer treatment by sensitizing hypoxic mammalian cells to radiation (Threadgill et al., 1991).
NK1 Receptor Antagonism
Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives has shown their efficacy as orally active tachykinin NK1 receptor antagonists. These compounds, related to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit strong antagonistic activities and have demonstrated significant effects on bladder functions in preclinical models, suggesting potential therapeutic applications in treating bladder dysfunction disorders (Natsugari et al., 1999).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to interact with the major human neurotransmitter dopamine .
Mode of Action
It is known that similar compounds can inhibit the corrosion of mild steel in acidic media . This suggests that the compound may interact with its targets to form a protective layer, preventing further reactions .
Biochemical Pathways
Related compounds like 3,4-dimethoxyphenethylamine are known to be involved in the biosynthesis of mescaline, a psychoactive compound found in certain cacti .
Pharmacokinetics
Similar compounds like 3,4-dimethoxyphenethylamine have some activity as a monoamine oxidase inhibitor , which could potentially affect their bioavailability.
Result of Action
Related compounds have been shown to have inhibitory effects on corrosion, suggesting that this compound may also have protective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the corrosion inhibition of mild steel by a similar compound was found to be temperature-dependent, with the inhibition efficiency increasing with the concentration of the inhibitor .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-12-6-7-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKHLDQBCYIXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)
![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)
![3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2938619.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)


![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)